REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([CH2:5][CH:6]1[CH2:9][CH:8]([C:10]([O:12]C)=[O:11])[CH2:7]1)#[N:4]>CO>[C:3]([CH2:5][CH:6]1[CH2:9][CH:8]([C:10]([OH:12])=[O:11])[CH2:7]1)#[N:4] |f:0.1|
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Name
|
|
Quantity
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295 mL
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Type
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reactant
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Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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21 g
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Type
|
reactant
|
Smiles
|
C(#N)CC1CC(C1)C(=O)OC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the reaction mixture was washed with hexane (2×75 ml)
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Type
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EXTRACTION
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Details
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The aqueous was extracted with ethyl acetate (2×100 ml)
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Type
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CUSTOM
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Details
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the combined extracts dried
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated to a yellow oil (21 g)
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Type
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CUSTOM
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Details
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The crude product was purified by chromatography on flash silica eluting with diethyl ether
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |